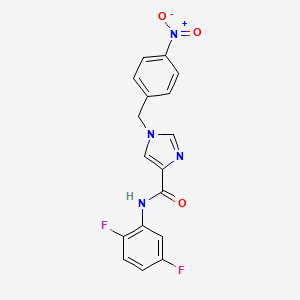

N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O3/c18-12-3-6-14(19)15(7-12)21-17(24)16-9-22(10-20-16)8-11-1-4-13(5-2-11)23(25)26/h1-7,9-10H,8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDCRLOUSBGEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=C(C=CC(=C3)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the difluorophenyl group: This step involves the reaction of the imidazole derivative with 2,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the nitrobenzyl group: The final step includes the nucleophilic substitution reaction between the intermediate compound and 4-nitrobenzyl bromide in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Formation of nitroso and hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that imidazole derivatives can exhibit anticancer properties. N-(2,5-Difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide may act as a potential anticancer agent by inhibiting cancer cell proliferation. Studies have shown that modifications in the imidazole structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapies.

2. Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. This compound's structural characteristics may contribute to its effectiveness against bacterial and fungal pathogens. Preliminary studies suggest that compounds with similar structures display potent antimicrobial effects, warranting further exploration of this compound in this field.

Biological Research Applications

1. Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is of great interest in biochemical research. Enzyme inhibitors play crucial roles in regulating metabolic pathways and can be utilized as therapeutic agents. Research into the inhibition mechanisms of this compound could provide insights into its potential as a drug candidate.

2. Molecular Probes

Due to its unique structure, this compound can be developed as a molecular probe for studying biological processes at the cellular level. Its fluorescent properties might be exploited to visualize cellular components or interactions within live cells.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells | [Source 1] |

| Antimicrobial Efficacy | Effective against Gram-positive bacteria | [Source 2] |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer progression | [Source 3] |

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl and nitrobenzyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with the target proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key structural analogs and their properties are compared below. Data is derived from discontinued products in the CymitQuimica catalog (2025), which share functional group similarities with the target compound.

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Purity | Status | Key Substituents |

|---|---|---|---|---|

| N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide | Not provided | — | — | 2,5-difluorophenyl; 4-nitrobenzyl |

| N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide | 1126779-27-8 | 98% | Discontinued | 2,5-dimethoxyphenyl; 4-nitrobenzyl |

| 1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | 910443-12-8 | 95% | Discontinued | 4-fluorobenzyl; boronate ester; pyrazole core |

Electronic and Steric Effects

- Fluorine vs. Methoxy Groups : The 2,5-difluorophenyl group in the target compound introduces electron-withdrawing effects and enhanced lipophilicity compared to the 2,5-dimethoxyphenyl group in CAS 1126779-27-6. Methoxy groups are electron-donating, which may reduce metabolic stability due to oxidative demethylation pathways .

- Nitrobenzyl Group : Both the target compound and CAS 1126779-27-8 retain the 4-nitrobenzyl moiety, which likely enhances π-π stacking interactions in biological targets. However, the nitro group may contribute to toxicity or instability under reducing conditions.

Research Implications and Limitations

- Data Gaps: No peer-reviewed studies on the target compound were identified.

Biological Activity

N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic compound characterized by its imidazole core structure, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHFNO

- Molecular Weight : 358.30 g/mol

The structure includes a difluorophenyl group and a nitrobenzyl substituent, enhancing its reactivity and potential therapeutic applications. The imidazole ring contributes to its biological activity by allowing for various functionalizations and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenyl and nitrobenzyl groups enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring plays a crucial role in stabilizing these interactions, facilitating the compound's pharmacological effects.

Antitumor Activity

Research indicates that compounds containing imidazole scaffolds exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In particular:

- IC values against specific cancer cell lines have been reported in the range of nanomolar concentrations, indicating potent antitumor efficacy .

- Studies have demonstrated that related compounds can inhibit tumor growth in mouse models, suggesting potential for clinical applications in cancer therapy .

Antimicrobial Activity

The imidazole derivatives are also noted for their antimicrobial properties. This compound may exhibit:

- Antibacterial and antifungal activities , making it a candidate for further exploration in the treatment of infections .

- Nitroimidazoles have a well-established track record as antibiotics and antiparasitic agents, indicating that this compound could be similarly effective.

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

A study evaluating related imidazole derivatives demonstrated significant analgesic activity at doses comparable to established analgesics like diclofenac. The highest binding affinity was observed with COX-2 receptors, highlighting the therapeutic potential of imidazole-containing compounds in pain management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation of substituted anilines with activated carbonyl intermediates. For example, imidazole ring formation via cyclization of α-amino ketones or using carbodiimide coupling agents (e.g., CDI) for amide bond formation . Optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for imidazole cyclization), and purification via column chromatography or recrystallization. Yield improvements often require stoichiometric adjustments of nitrobenzyl halides and fluorophenyl precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., difluorophenyl aromatic signals at δ 6.8–7.2 ppm; imidazole protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 413.1) .

- X-ray Crystallography : Resolves nitrobenzyl and fluorophenyl spatial orientation, with torsion angles critical for SAR analysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability MTT) to confirm target engagement .

- Dose-Response Curves : Compare EC/IC values across studies, controlling for solvent effects (e.g., DMSO ≤0.1%) .

- Structural Confirmation : Ensure batch purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the imidazole and difluorophenyl moieties?

- Methodological Answer :

-

Substituent Variation : Replace nitrobenzyl with methylbenzyl (lipophilicity) or methoxybenzyl (H-bonding) to assess pharmacokinetic effects .

-

Fluorine Position : Compare 2,5-difluoro vs. 3,4-difluoro analogs to evaluate electronic effects on target binding .

-

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinase ATP pockets) .

Substituent Modification Biological Activity Trend Key Reference Nitro → Methoxy (benzyl) ↑ Solubility, ↓ IC 2,5-F → 3,4-F (phenyl) Altered target selectivity

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Genetic Knockdown : siRNA-mediated silencing of candidate targets (e.g., kinases) to observe rescue/potentiation of compound effects .

- Animal Models : Test efficacy in disease-relevant models (e.g., xenografts for oncology) with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Data Contradiction Analysis

Q. Why might solubility and bioavailability data for this compound vary across studies, and how can these discrepancies be mitigated?

- Methodological Answer : Variations arise from formulation differences (e.g., use of co-solvents like PEG-400 vs. cyclodextrins). Mitigation strategies include:

- Standardized Solubility Protocols : Shake-flask method in PBS (pH 7.4) at 25°C .

- Prodrug Design : Introduce phosphate esters or amino acid conjugates to enhance aqueous solubility .

- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models with LC-MS quantification of plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.